

In-Depth Technical Guide to the Structural Analysis of FK706

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Compound of Interest

Compound Name: FK706

Cat. No.: B1672744

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Abstract

FK706 is a potent, slow-binding, and competitive synthetic inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This document provides a comprehensive technical overview of the structural analysis of **FK706**, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. While detailed proprietary spectral and crystallographic data are not publicly available, this guide synthesizes the existing knowledge and provides generalized protocols for the key experiments involved in its analysis.

Chemical Structure and Properties

FK706, with the chemical formula $C_{26}H_{32}F_3N_4NaO_7$, is identified by its IUPAC name: sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate. A summary of its key chemical properties is presented in Table 1.

Property	Value
Chemical Formula	C ₂₆ H ₃₂ F ₃ N ₄ NaO ₇
Molecular Weight	592.54 g/mol
IUPAC Name	sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate
Synonyms	FK-706
Target	Human Neutrophil Elastase (ELA2)
Mechanism of Action	Leukocyte elastase inhibitor

Mechanism of Action: Inhibition of Human Neutrophil Elastase

FK706 is a highly effective inhibitor of human neutrophil elastase. Its inhibitory activity has been quantified and is summarized in Table 2. The compound also shows inhibitory effects on mouse neutrophil elastase and porcine pancreatic elastase.^[1] Importantly, it displays selectivity, with weak to no inhibitory activity against other serine proteases such as human pancreatic trypsin, human pancreatic α -chymotrypsin, and human leukocyte cathepsin G.^{[1][2]}

Parameter	Value	Enzyme Source
IC ₅₀	83 nM	Human Neutrophil Elastase
K _i	4.2 nM	Human Neutrophil Elastase
IC ₅₀	22 nM	Mouse Neutrophil Elastase
IC ₅₀	100 nM	Porcine Pancreatic Elastase

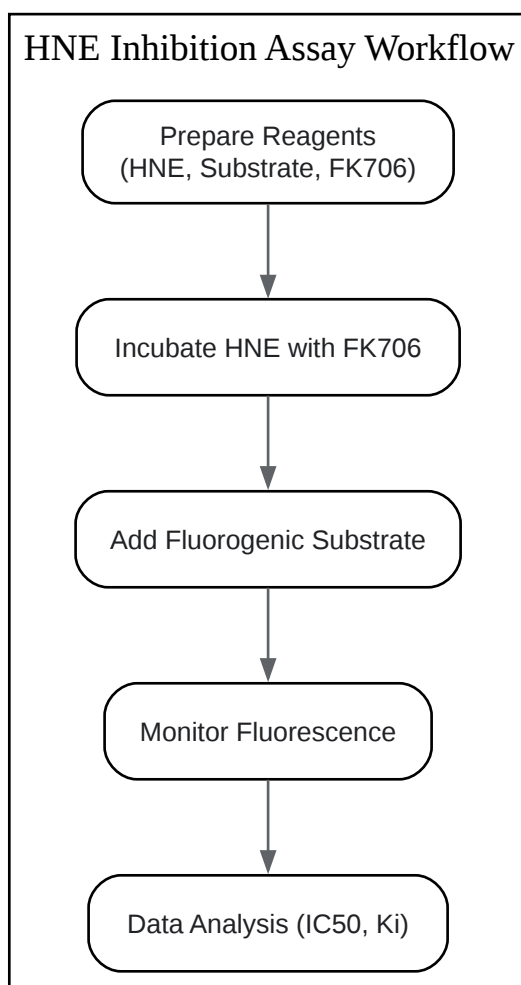
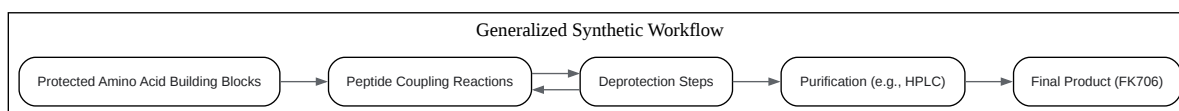
Experimental Protocols

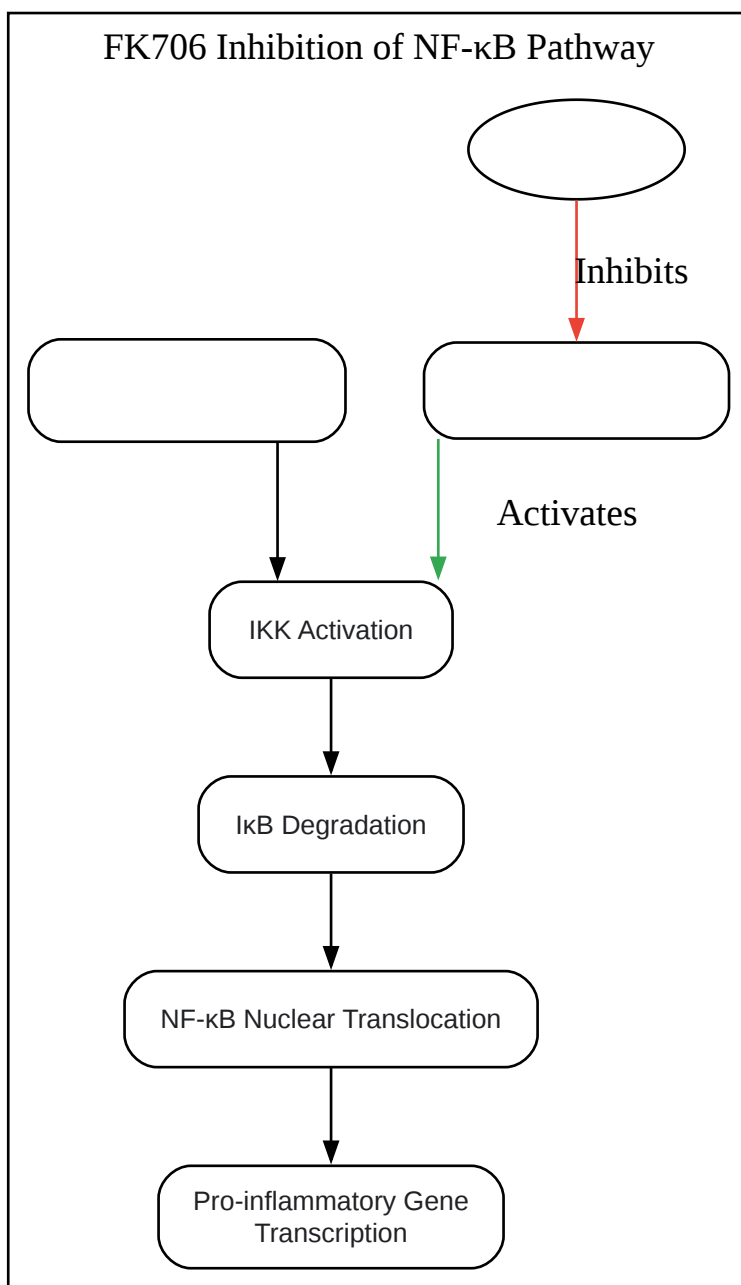
While specific experimental data for the structural elucidation of **FK706** are not publicly available, this section outlines generalized protocols for the key analytical techniques typically

employed for a molecule of this class.

Synthesis of FK706

A detailed, step-by-step synthesis protocol for **FK706** has not been disclosed in the public domain. However, based on its chemical structure, a plausible synthetic route would involve peptide coupling reactions. A generalized workflow for such a synthesis is depicted below.





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References

- 1. atsjournals.org [atsjournals.org]
- 2. Biochemical and pharmacological characterization of FK706, a novel elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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